molecular formula C9H10O3 B150970 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol CAS No. 274910-19-9

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Cat. No. B150970
M. Wt: 166.17 g/mol
InChI Key: WATIARBIFSKYKC-UHFFFAOYSA-N
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Patent
US08058425B2

Procedure details

Dissolve 2,3-dihydroxybenzaldehyde (25 g, 181 mmol) and 1,2-dibromoethane (34 g, 181 mmol) in N,N-dimethylformamide (500 mL). Add cesium carbonate (118 g, 362 mmol), stir and reflux under nitrogen for 2 hours. Cool the reaction to 20° C., dilute with absolute ethanol (250 mL) and add sodium borohydride (6.8 g, 181 mmol). Stir at 20° C. for 1 hour and concentrate under high vacuum to remove the ethanol and dimethylformamide. Dilute the residue with diethyl ether and wash with distilled water, 0.25 molar aqueous sodium hydroxide, and aqueous saturated sodium chloride. Dry the organic phase over anhydrous magnesium sulfate, filter and concentrate under reduced pressure. Chromatograph on flash silica using a gradient from 75% hexane, 25% ethyl acetate to 25% hexane, 75% ethyl acetate to obtain 8.1 g (27%) of the desired compound as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
27%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].Br[CH2:12][CH2:13]Br.C(=O)([O-])[O-].[Cs+].[Cs+].[BH4-].[Na+]>CN(C)C=O.C(O)C>[O:10]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:3]([CH2:4][OH:5])[C:2]=2[O:1][CH2:13][CH2:12]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1O
Name
Quantity
34 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
118 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
6.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
Stir at 20° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux under nitrogen for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to 20° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under high vacuum
CUSTOM
Type
CUSTOM
Details
to remove the ethanol and dimethylformamide
ADDITION
Type
ADDITION
Details
Dilute the residue with diethyl ether
WASH
Type
WASH
Details
wash with distilled water, 0.25 molar aqueous sodium hydroxide, and aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCOC2=C1C=CC=C2CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.